molecular formula C26H29N5O3S B2971794 2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide CAS No. 1358534-16-3

2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide

Cat. No. B2971794
CAS RN: 1358534-16-3
M. Wt: 491.61
InChI Key: DLYYIIGRJPGTOI-UHFFFAOYSA-N
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Description

The compound “2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide” is a complex organic molecule. It belongs to the class of pyrazolo[4,3-d]pyrimidines . Pyrazolo[4,3-d]pyrimidines and their derivatives have shown a therapeutic interest and have been approved for use as therapeutics .


Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidines involves various synthetic protocols . Two series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones were designed, synthesised, and evaluated for their antibacterial activities and CDKs inhibitory activities .


Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-d]pyrimidines is complex and can be modified in various ways to achieve different properties . The structure is composed of a pyridopyrimidine moiety which has shown a therapeutic interest .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[4,3-d]pyrimidines are diverse. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5-d][1,3]oxazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[4,3-d]pyrimidines can vary depending on the specific substitutions and modifications made to the base structure .

Scientific Research Applications

Anticancer Activity

Research into certain derivatives structurally similar to the compound has shown promising anticancer properties. For instance, Al-Sanea et al. (2020) synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, exhibiting significant cancer cell growth inhibition in vitro against a range of cancer cell lines. This study highlights the potential of these compounds in the development of new anticancer agents, particularly through modifications at the pyrimidine ring to enhance their anticancer activity (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Properties

Another research avenue explores the compound's framework for developing anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) reported the synthesis of novel derivatives with significant COX-1/COX-2 inhibition, showcasing their potential as analgesic and anti-inflammatory medications. Their research demonstrates how structural modifications can lead to enhanced biological activity, suggesting a promising route for the development of new therapeutics in this domain (Abu‐Hashem et al., 2020).

Coordination Complexes and Antioxidant Activity

In the realm of coordination chemistry, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives that formed coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions. The study underscores the utility of pyrazole-acetamide derivatives in constructing coordination complexes with promising biological activities (Chkirate et al., 2019).

Antimicrobial Activity

Further investigations have revealed the antimicrobial potential of related compounds. Hossan et al. (2012) synthesized a series of derivatives showing good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This research indicates the compound's derivatives could be valuable in developing new antimicrobial agents, providing a new avenue for addressing antibiotic resistance (Hossan et al., 2012).

Future Directions

The future directions in the research of pyrazolo[4,3-d]pyrimidines involve the development of more potent and effective targeted kinase inhibitors (TKIs). A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .

properties

IUPAC Name

2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-6-31-24-23(18(3)28-31)27-26(30(25(24)33)15-19-11-7-8-13-21(19)34-5)35-16-22(32)29(4)20-12-9-10-17(2)14-20/h7-14H,6,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYYIIGRJPGTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)N(C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide

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